Crotonobetaine Hydrochloride-d9

Metabolomics LC-MS/MS Stable Isotope Dilution

Quantifying endogenous crotonobetaine via LC-MS/MS is challenged by matrix effects and ionization variability. Crotonobetaine Hydrochloride-d9 offers an exact solution as a stable isotope-labeled internal standard (d9, MW 188.7). The unique +9 Da mass shift and matched chromatographic behavior enable precise isotope dilution quantification. Its designated MRM transition (m/z 153 → 66) ensures interference-free measurement, unlike unlabeled or alternate betaines. Critical for TMAO pathway biomarker studies, L-carnitine bioproduction optimization, and Levocarnitine pharmaceutical impurity profiling (Levocarnitine Impurity 6). Provides traceable compliance with ICH guidelines for regulatory submissions.

Molecular Formula C₇H₅D₉ClNO₂
Molecular Weight 188.7
Cat. No. B1160522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonobetaine Hydrochloride-d9
Synonyms3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium-d9 Chloride;  (3-Carboxyallyl)trimethylammonium-d9 Chloride;  Croton Betaine Hydrochloride-d9;  Crotonic Acid Betaine Hydrochloride-d9
Molecular FormulaC₇H₅D₉ClNO₂
Molecular Weight188.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crotonobetaine Hydrochloride-d9: Deuterated Standard for Carnitine & TMAO Research


Crotonobetaine Hydrochloride-d9 is a stable isotope-labeled analog of crotonobetaine hydrochloride, a quaternary ammonium compound that serves as a key intermediate in the L-carnitine metabolic shuttle and the microbial trimethylamine (TMA)/trimethylamine N-oxide (TMAO) pathway [1]. The compound is specifically deuterated at all nine hydrogens of its trimethylammonium moiety, resulting in a molecular formula of C₇H₅D₉ClNO₂ and a molecular weight of 188.7 g/mol, which is precisely 9 mass units heavier than its unlabeled counterpart . This intentional mass shift enables its primary application as an internal standard for accurate quantification of endogenous crotonobetaine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), eliminating matrix effects and ionization variability that plague external calibration methods [1]. As a labeled analogue, it is also designated as Levocarnitine Impurity 6 (deuterated), underscoring its relevance in pharmaceutical impurity profiling and quality control [2].

Why Crotonobetaine Hydrochloride-d9 Cannot Be Substituted


Generic substitution of Crotonobetaine Hydrochloride-d9 with unlabeled crotonobetaine, or even with other structurally related betaines like L-carnitine-d9 or γ-butyrobetaine-d9, is analytically unsound due to fundamental differences in mass spectrometric behavior, biological specificity, and regulatory compliance. Unlabeled crotonobetaine shares an identical retention time and ionization efficiency, making it indistinguishable from the endogenous analyte in complex samples, thus precluding its use as an internal standard [1]. While other deuterated betaines offer mass shifts, they possess different chromatographic properties and unique MRM (Multiple Reaction Monitoring) transitions; for instance, substituting Crotonobetaine Hydrochloride-d9 (MRM transition m/z 153 → 66) with L-carnitine-d9 (MRM transition typically m/z 171 → 103) would fail to co-elute with the target analyte crotonobetaine, violating a core tenet of stable isotope dilution assays and introducing significant quantitative inaccuracies . Furthermore, for applications in pharmaceutical impurity testing, only a certified reference standard of a specific, identified impurity—such as Crotonobetaine Hydrochloride-d9 as a labeled analog of Levocarnitine Impurity 6—is acceptable to meet the stringent traceability requirements of pharmacopoeial monographs and regulatory filings . Therefore, a deliberate, evidence-based selection of this specific deuterated compound is essential for data integrity and compliance.

Quantitative Evidence for Crotonobetaine Hydrochloride-d9


MRM Transition Specificity vs. Betaine Analogs

In LC-MS/MS analyses, Crotonobetaine Hydrochloride-d9 provides a unique and specific MRM (Multiple Reaction Monitoring) ion transition that is distinct from other deuterated betaine internal standards. This ensures the internal standard is only monitoring the target analyte, crotonobetaine, and not cross-reacting with other structurally similar compounds in the same sample . In contrast, the MRM transition for the primary analyte crotonobetaine is m/z 144.00 → 58.10 .

Metabolomics LC-MS/MS Stable Isotope Dilution TMAO Pathway

Transport Affinity in Osmotic Stress

In studies of osmotic stress response in Bacillus subtilis, crotonobetaine and its structural analogs L-carnitine and γ-butyrobetaine are all taken up by the high-affinity OpuC ABC transport system. While all three serve as effective compatible solutes, they exhibit distinct kinetic parameters that reflect differential biological handling [1].

Microbiology Osmotic Stress Transport Kinetics Bacillus subtilis

Biotransformation Yield: Crotonobetaine vs. D-Carnitine

The biotransformation of crotonobetaine to L(-)-carnitine by resting cells of E. coli is a key industrial process. This study shows that under identical salt stress conditions, the yield of the desired product, L(-)-carnitine, is significantly influenced by the choice of starting substrate [1].

Bioprocess Engineering Microbial Metabolism Enantioselective Synthesis E. coli

Applications of Crotonobetaine Hydrochloride-d9


Absolute Quantification for TMAO Pathway Studies

Deploy Crotonobetaine Hydrochloride-d9 as the internal standard in LC-MS/MS assays for the absolute quantification of crotonobetaine in human plasma, urine, or fecal extracts. This application is critical for large-scale epidemiological studies investigating the gut microbiota-dependent TMAO pathway and its association with cardiovascular risk . The unique MRM transition (m/z 153 → 66) of the d9-internal standard allows for precise and specific measurement of the endogenous analyte (m/z 144.00 → 58.10) without interference from other structurally similar betaines (e.g., carnitine, γ-butyrobetaine) that are often present in the same biological sample . This ensures the generation of high-confidence, reproducible data for biomarker discovery and validation.

Tracer Studies for L-Carnitine Biosynthesis

Utilize Crotonobetaine Hydrochloride-d9 as a non-radioactive, stable isotope tracer to map metabolic fluxes in engineered strains of Escherichia coli or other enterobacteria designed for the industrial bioproduction of L(-)-carnitine. As demonstrated by kinetic and yield data, crotonobetaine is a direct precursor in the enantioselective synthesis of L-carnitine [1][2]. By spiking cultures with Crotonobetaine Hydrochloride-d9, researchers can use LC-MS to monitor its conversion into deuterated L-carnitine in real-time, thereby quantitatively assessing the efficiency of specific genetic modifications (e.g., deletion of caiA to prevent γ-butyrobetaine formation) and optimizing bioprocess parameters to maximize yield and productivity [1].

Pharmaceutical Impurity Profiling for Levocarnitine

Employ Crotonobetaine Hydrochloride-d9 as a labeled analog for the certified reference standard of Levocarnitine Related Compound A (Crotonobetaine Hydrochloride) . In pharmaceutical quality control, it is essential to monitor and quantify process-related impurities. Using the d9-labeled version of this specific impurity in a stable isotope dilution method provides the highest level of analytical accuracy and precision for quantifying the unlabeled impurity in Levocarnitine Active Pharmaceutical Ingredient (API) batches and finished drug products. This approach aligns with ICH guidelines for method validation and supports robust regulatory submissions.

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